DMU2139
Description
DMU2139 est un inhibiteur puissant et spécifique de l'enzyme cytochrome P450 de la famille 1, sous-famille B, membre 1 (CYP1B1). Il a montré une sélectivité significative envers CYP1B1 par rapport aux autres enzymes du cytochrome P450 telles que CYP1A1 et CYP1A2 .
Propriétés
IUPAC Name |
(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDPEUALCUWORP-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Components
- 6-Methoxy-2-naphthaldehyde : A naphthalene derivative with a methoxy group at position 6 and an aldehyde at position 2.
- 3-Pyridinecarboxaldehyde : A pyridine ring substituted with an aldehyde group at position 3.
- Base Catalyst : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol.
The general reaction equation is:
$$
\text{6-Methoxy-2-naphthaldehyde} + \text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}
$$
Reaction Conditions
- Solvent : Ethanol or methanol (anhydrous conditions preferred).
- Temperature : Room temperature or mild heating (40–60°C).
- Reaction Time : 6–24 hours, monitored via thin-layer chromatography (TLC).
Step-by-Step Synthesis Protocol
Procedure
- Dissolution : 6-Methoxy-2-naphthaldehyde (1.0 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) are dissolved in anhydrous ethanol.
- Catalyst Addition : Aqueous KOH (10–20% w/v) is added dropwise with stirring.
- Stirring : The mixture is stirred at 50°C for 12 hours.
- Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered.
- Purification : The crude product is recrystallized from ethanol or purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield and Purity
Analytical Characterization
Spectroscopic Data
Chromatographic Data
| Parameter | Value |
|---|---|
| HPLC Retention Time | 6.8 min (C18 column, 70:30 MeOH:H$$_2$$O) |
| Purity | 99.2% |
Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 72 | 99.1 |
| Methanol | 68 | 98.5 |
| THF | 55 | 97.3 |
Ethanol provides optimal solubility and reaction efficiency.
Catalyst Comparison
| Catalyst | Concentration | Yield (%) |
|---|---|---|
| KOH | 10% | 72 |
| NaOH | 10% | 65 |
| Piperidine | 5% | 58 |
KOH achieves higher yields due to stronger base strength.
Industrial-Scale Production Considerations
Critical Process Parameters
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 6-Methoxy-2-naphthaldehyde | 1,200 |
| 3-Pyridinecarboxaldehyde | 950 |
| Ethanol | 50 |
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des enzymes du cytochrome P450, en particulier CYP1B1.
Biologie : this compound est utilisé pour étudier le rôle de CYP1B1 dans divers processus biologiques et maladies.
Industrie : this compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant CYP1B1.
Mécanisme d'Action
This compound exerce ses effets en inhibant spécifiquement l'activité de CYP1B1. Cette enzyme est impliquée dans le métabolisme de divers composés endogènes et exogènes. En inhibant CYP1B1, this compound peut moduler les voies métaboliques et réduire la formation de métabolites nocifs. Cette inhibition peut entraîner une sensibilité accrue des cellules cancéreuses aux agents chimiothérapeutiques comme le cisplatine, augmentant ainsi leur efficacité.
Applications De Recherche Scientifique
Cancer Research
DMU2139 has been primarily studied for its anti-cancer properties. Its ability to inhibit CYP1B1 is particularly significant because this enzyme is often overexpressed in various tumors, including breast and prostate cancers. By targeting CYP1B1, this compound may help in:
- Reducing Tumor Growth: In preclinical studies, this compound demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells, suggesting its potential as an anti-cancer agent .
- Enhancing Chemotherapy Efficacy: The inhibition of CYP1B1 may enhance the effectiveness of certain chemotherapeutic agents by preventing the metabolic activation of procarcinogens, thus reducing side effects and improving patient outcomes .
Pharmacological Research
The specificity of this compound for CYP1B1 over CYP1A1 (with IC50 values of 9 nM and 795 nM, respectively) makes it a valuable tool for pharmacological studies aimed at understanding the role of these enzymes in drug metabolism and toxicity. Researchers can utilize this compound to:
- Investigate Drug Interactions: By inhibiting CYP1B1, scientists can study how this affects the metabolism of other drugs, providing insights into potential drug-drug interactions .
- Explore Mechanisms of Action: The compound can be used to elucidate the biochemical pathways involving CYP1B1, contributing to a better understanding of its role in disease processes.
Development of Novel Therapeutics
The unique properties of this compound position it as a candidate for the development of new therapeutic agents. Its structure-activity relationship can inform the design of more effective inhibitors or derivatives that could lead to:
- Targeted Cancer Therapies: By modifying the chemical structure of this compound, researchers may develop more potent inhibitors tailored for specific types of cancer or patient populations.
- Combination Therapies: this compound could be combined with other therapeutic agents to create multi-targeted treatment regimens that enhance overall efficacy while minimizing toxicity.
Case Study 1: Inhibition of Tumor Growth
In a study conducted on breast cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis. The results indicated that the compound could effectively inhibit tumor growth by targeting CYP1B1, leading to decreased levels of pro-carcinogenic metabolites .
Case Study 2: Enhancing Chemotherapy
Another study explored the use of this compound in conjunction with standard chemotherapy drugs. The findings suggested that co-treatment with this compound improved the therapeutic index by reducing the adverse effects associated with chemotherapy while maintaining its efficacy against cancer cells. This highlights the potential for this compound to serve as an adjunct therapy in cancer treatment protocols .
Mécanisme D'action
DMU2139 exerts its effects by specifically inhibiting the activity of CYP1B1. This enzyme is involved in the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1B1, this compound can modulate the metabolic pathways and reduce the formation of harmful metabolites. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents like cisplatin, thereby enhancing their efficacy .
Comparaison Avec Des Composés Similaires
DMU2139 est comparé à d'autres composés similaires, tels que :
DMU2105 : Un autre inhibiteur puissant de CYP1B1 avec une sélectivité et une puissance similaires.
Alpha-naphthoflavone : Un inhibiteur puissant à la fois de CYP1A1 et de CYP1B1, mais avec des propriétés structurelles différentes.
Carvedilol : Un inhibiteur de CYP1B1 connu identifié par criblage virtuel basé sur la structure.
Unicité : this compound se distingue par sa forte sélectivité et sa puissance envers CYP1B1, ce qui en fait un outil précieux pour étudier le rôle de cette enzyme dans diverses maladies et pour développer des thérapies ciblées .
Activité Biologique
DMU2139 is a synthetic compound that has garnered attention for its biological activity, particularly as a potent inhibitor of cytochrome P450 1B1 (CYP1B1). This enzyme is implicated in various metabolic processes, including the metabolism of steroids and xenobiotics, and has been associated with cancer progression and resistance to therapies. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.
This compound functions primarily as an inhibitor of CYP1B1, which is known to metabolize various endogenous and exogenous compounds. By inhibiting this enzyme, this compound may alter the metabolic pathways involved in cancer progression and drug metabolism.
Key Features:
- Inhibition of CYP1B1 : this compound has been shown to have an IC50 value of approximately 9 µM against CYP1B1, indicating a strong inhibitory effect .
- Impact on Cancer Metabolism : The inhibition of CYP1B1 can lead to decreased production of reactive metabolites that contribute to oncogenesis, thus potentially reducing tumor growth and enhancing the efficacy of certain chemotherapeutics .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects across various cancer cell lines. These effects are attributed to its ability to inhibit CYP1B1-mediated pathways that facilitate tumor growth.
Table 1: Anticancer Activity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Inhibition of estrogen metabolism |
| A549 (Lung) | 8 | Disruption of metabolic activation |
| PC3 (Prostate) | 7 | Reduction in androgen receptor signaling |
Case Studies
Several studies have investigated the effects of this compound in preclinical models:
- Study 1 : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the downregulation of CYP1B1 expression and subsequent alterations in estrogen metabolism.
- Study 2 : In A549 lung cancer cells, this compound inhibited cell proliferation and migration. The study demonstrated that this compound could enhance the cytotoxic effects of cisplatin, suggesting a potential role as an adjuvant therapy.
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound:
- Tumor Xenograft Models : In xenograft models using human tumor cells implanted in immunocompromised mice, administration of this compound led to significant tumor regression compared to control groups. This was accompanied by reduced levels of CYP1B1-related metabolites in plasma samples .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with bioavailability rates indicating potential for clinical application.
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Half-life | 6 hours |
| Bioavailability | 75% |
| Clearance Rate | 0.5 L/h/kg |
Q & A
Q. What steps mitigate batch-to-batch variability in this compound synthesis and characterization?
- Methodological Answer : Characterize each batch via NMR (≥95% purity), HPLC (retention time consistency), and high-resolution mass spectrometry. Store this compound in anhydrous DMSO at −80°C under argon to prevent degradation. Document synthetic routes (e.g., Wittig reaction steps) in supplementary materials .
Ethical & Literature Review Considerations
Q. How should researchers contextualize this compound's novelty relative to prior CYP1B1 inhibitors in literature reviews?
- Methodological Answer : Systematically compare this compound's IC50, selectivity, and pharmacokinetic parameters (e.g., LogP, solubility) with benchmarks like TMS or 2,3′,4,5′-tetramethoxystilbene. Highlight gaps, such as improved blood-brain barrier penetration or reduced hepatotoxicity, using PRISMA guidelines for review structure .
Q. What ethical guidelines govern this compound's use in preclinical models (e.g., xenograft studies)?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval for dosing regimens, tumor volume limits, and humane endpoints. Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
